1-(2-Methoxyphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea
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Overview
Description
1-(2-Methoxyphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea is a chemical compound known for its unique structure and properties It features a methoxyphenyl group and a tetramethylpiperidinyl group linked by a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea typically involves the reaction of 2-methoxyaniline with 2,2,6,6-tetramethylpiperidin-4-yl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired thiourea compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.
Substitution: The methoxy group or the thiourea moiety can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can lead to various substituted derivatives of the original compound.
Scientific Research Applications
1-(2-Methoxyphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea: Similar structure but with a urea moiety instead of thiourea.
1-(2-Methoxyphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)carbamate: Contains a carbamate group instead of thiourea.
1-(2-Methoxyphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)amide: Features an amide group in place of thiourea.
Uniqueness
1-(2-Methoxyphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea is unique due to its thiourea moiety, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl and tetramethylpiperidinyl groups further enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3OS/c1-16(2)10-12(11-17(3,4)20-16)18-15(22)19-13-8-6-7-9-14(13)21-5/h6-9,12,20H,10-11H2,1-5H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPFMJURVPPIKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=S)NC2=CC=CC=C2OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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